molecular formula C17H23N3O6 B8068195 tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate

Cat. No.: B8068195
M. Wt: 365.4 g/mol
InChI Key: QYVYHGYNLSOLPQ-UHFFFAOYSA-N
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Description

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

The synthesis of tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate typically involves the reaction of N-Boc piperazine with 2-methoxycarbonyl-4-nitrobenzyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

tert-butyl 4-[2-(methoxycarbonyl)-4-nitrophenyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. The unique combination of the methoxycarbonyl and nitrophenyl groups in tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate contributes to its distinct properties and applications .

Properties

IUPAC Name

tert-butyl 1-(2-methoxycarbonyl-4-nitrophenyl)piperazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O6/c1-17(2,3)26-16(22)14-10-18-7-8-19(14)13-6-5-11(20(23)24)9-12(13)15(21)25-4/h5-6,9,14,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVYHGYNLSOLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CNCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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